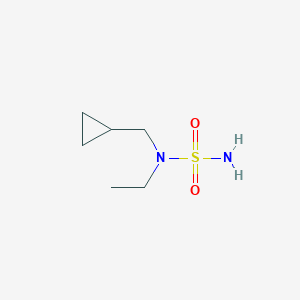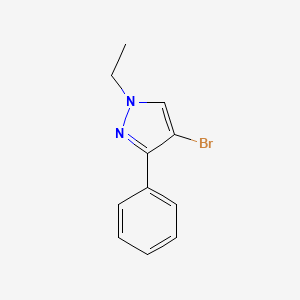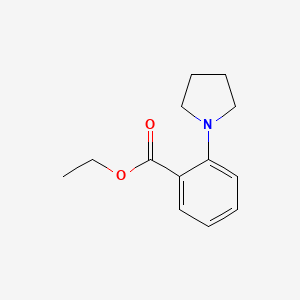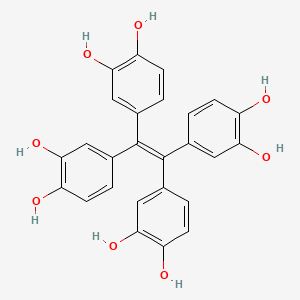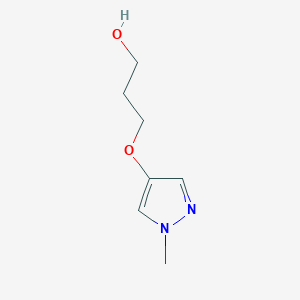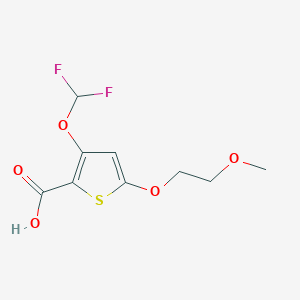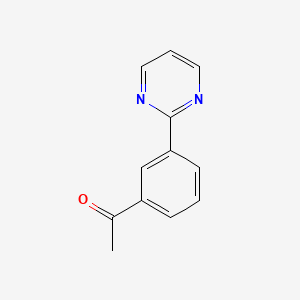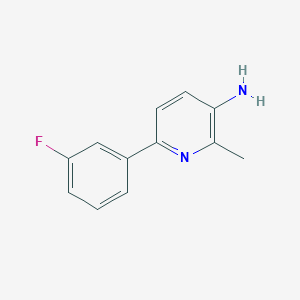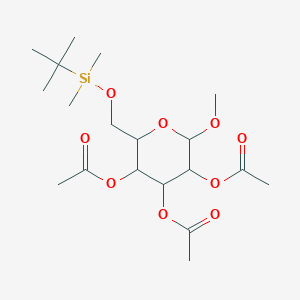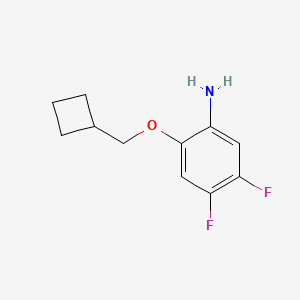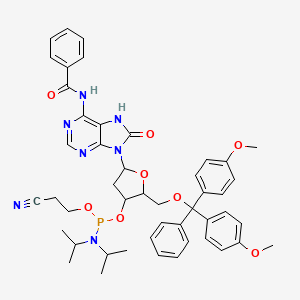
N6-Benzoyl-2'-deoxy-5'-O-DMT-8-oxoadenosine 3'-CE phosphoramidite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-OXO-DA CEP involves multiple steps, starting with the protection of the hydroxyl groups of deoxyadenosine. The key steps include:
Protection of the 5’-hydroxyl group: This is typically achieved using a dimethoxytrityl (DMT) group.
Protection of the N6-amino group: This is done using a benzoyl group.
Oxidation of the adenine base: The adenine base is oxidized to form 8-oxo-adenine.
Phosphitylation: The 3’-hydroxyl group is phosphitylated using a cyanoethyl phosphoramidite group.
Industrial Production Methods
Industrial production of 8-OXO-DA CEP follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated synthesizers and high-performance liquid chromatography (HPLC) for purification is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
8-OXO-DA CEP undergoes several types of chemical reactions, including:
Oxidation: The adenine base can be further oxidized under certain conditions.
Reduction: The 8-oxo group can be reduced back to adenine.
Substitution: The phosphoramidite group can participate in substitution reactions during oligonucleotide synthesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Standard phosphoramidite coupling reagents like tetrazole.
Major Products
The major products formed from these reactions include various protected and unprotected forms of 8-oxo-adenine derivatives, depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
8-OXO-DA CEP is widely used in scientific research, particularly in the following areas:
Chemistry: Used in the synthesis of modified oligonucleotides to study DNA damage and repair mechanisms.
Biology: Helps in understanding the role of oxidative DNA damage in cellular processes.
Medicine: Used as a biomarker for oxidative stress and in the development of therapeutic agents targeting oxidative DNA damage.
Industry: Employed in the production of oligonucleotide-based therapeutics and diagnostics
Wirkmechanismus
The mechanism of action of 8-OXO-DA CEP involves its incorporation into DNA during oligonucleotide synthesis. Once incorporated, it mimics the natural oxidative lesion 8-oxo-dA, which can lead to mutations if not repaired. The presence of 8-oxo-dA in DNA can activate various DNA repair pathways, including base excision repair (BER). The compound also plays a role in redox signaling and can influence gene expression by altering the structure and function of DNA .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-oxo-2’-deoxyguanosine (8-oxo-dG): Another oxidative lesion in DNA, commonly used as a biomarker for oxidative stress.
5,6-Dihydro pyrimidines: Naturally occurring compounds that are structural components of alanine transfer RNA.
N6-Methyl-2’-deoxyadenosine (N6-Me-dA): Used in studies of DNA methylation and mutagenesis
Uniqueness
8-OXO-DA CEP is unique due to its specific role in mimicking oxidative DNA damage and its application in studying DNA repair mechanisms. Unlike other similar compounds, it specifically targets the adenine base, providing unique insights into the effects of oxidative damage on adenine .
Eigenschaften
Molekularformel |
C47H52N7O8P |
|---|---|
Molekulargewicht |
873.9 g/mol |
IUPAC-Name |
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-8-oxo-7H-purin-6-yl]benzamide |
InChI |
InChI=1S/C47H52N7O8P/c1-31(2)54(32(3)4)63(60-27-13-26-48)62-39-28-41(53-44-42(51-46(53)56)43(49-30-50-44)52-45(55)33-14-9-7-10-15-33)61-40(39)29-59-47(34-16-11-8-12-17-34,35-18-22-37(57-5)23-19-35)36-20-24-38(58-6)25-21-36/h7-12,14-25,30-32,39-41H,13,27-29H2,1-6H3,(H,51,56)(H,49,50,52,55) |
InChI-Schlüssel |
IJGKIUORDYSZMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=NC=NC(=C6NC5=O)NC(=O)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


